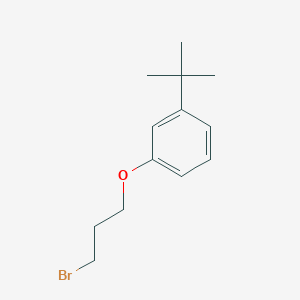

1-(3-Bromopropoxy)-3-tert-butylbenzene

Description

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive structural information for compounds with suitable crystal formation properties, enabling precise determination of bond lengths, bond angles, and three-dimensional molecular geometry. The technique involves exposing crystalline samples to monochromatic X-ray radiation and analyzing the resulting diffraction patterns to determine atomic positions within the crystal lattice. For aromatic compounds like this compound, crystallographic studies can reveal important structural parameters including the planarity of the benzene ring, the precise geometry of substituent attachment points, and the preferred conformations of flexible side chains.

The crystallographic analysis typically employs advanced diffractometer systems equipped with charge-coupled device detectors and utilizes copper or molybdenum radiation sources to achieve high-resolution structural determination. Data collection procedures involve systematic rotation of the crystal sample to capture diffraction intensities from multiple orientations, with each measurement contributing to the overall structural solution. The resulting crystallographic data provides precise atomic coordinates, thermal displacement parameters, and detailed geometric information that serves as the foundation for understanding molecular structure and intermolecular packing arrangements.

Modern crystallographic databases, such as the Cambridge Structural Database, serve as repositories for structural information that enable comparative analysis and structural validation. The database contains over one million crystal structures, providing a comprehensive resource for examining structural trends and identifying relationships between molecular structure and chemical properties. For brominated aromatic compounds, crystallographic data reveals important information about halogen bonding interactions, aromatic stacking arrangements, and the influence of substituent effects on molecular packing.

Conformational Dynamics via Computational Modeling

Computational modeling approaches provide valuable insights into the conformational dynamics and energetic preferences of this compound that complement experimental structural determinations. Advanced quantum mechanical calculations enable the exploration of potential energy surfaces, identification of stable conformations, and prediction of molecular properties that may not be readily accessible through experimental methods alone. These computational studies typically employ density functional theory methods that balance computational efficiency with chemical accuracy for organic molecules containing heteroatoms and heavy atoms like bromine.

The conformational analysis of the bromopropoxy chain represents a particularly important aspect of the computational investigation, as this flexible substituent can adopt multiple spatial orientations that influence the molecule's overall properties. Systematic conformational searches involving rotation around the carbon-carbon and carbon-oxygen bonds of the propoxy chain reveal energy minima corresponding to preferred molecular geometries. The calculations can identify specific dihedral angles that correspond to stable conformations and provide quantitative information about the energy barriers separating different conformational states.

Computational modeling also enables the investigation of solvent effects on molecular conformation, providing insights into how environmental factors influence the preferred three-dimensional structure. Implicit solvation models can simulate the effects of different solvent environments on conformational preferences, while explicit solvation studies can reveal specific solvent-solute interactions that stabilize particular molecular conformations. These computational approaches are particularly valuable for understanding the behavior of this compound in different chemical environments and predicting its conformational response to changing conditions.

Properties

IUPAC Name |

1-(3-bromopropoxy)-3-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-13(2,3)11-6-4-7-12(10-11)15-9-5-8-14/h4,6-7,10H,5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGGUJOPIXSFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant and well-documented synthetic approach to 1-(3-Bromopropoxy)-3-tert-butylbenzene involves the nucleophilic substitution reaction between 3-tert-butylphenol and 1,3-dibromopropane or 3-bromopropanol derivatives under basic catalysis.

- Starting Materials: 3-tert-butylphenol and 1,3-dibromopropane or 3-bromopropanol

- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the phenol, generating the phenolate ion, which acts as a nucleophile.

- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) facilitate the reaction by dissolving both organic and inorganic reagents.

- Reaction Conditions: Reflux under inert atmosphere (e.g., nitrogen) for 12–24 hours to ensure complete conversion.

- Purification: Post-reaction, the mixture is cooled, diluted with water, and extracted with organic solvents (e.g., hexane or dichloromethane). The crude product is purified by distillation or recrystallization and sometimes by silica gel column chromatography.

This method yields the target compound with moderate to good yields (typically 30–60%), depending on reaction time, temperature, and reagent purity.

Industrial Production Methods

Industrial scale synthesis closely mirrors laboratory procedures but incorporates process optimizations for efficiency and yield enhancement:

- Continuous Flow Reactors: Utilization of continuous flow technology allows precise control over reaction parameters such as temperature, mixing, and residence time, improving reproducibility and scalability.

- Automated Systems: Automated dosing of reagents and solvent recycling reduces waste and cost.

- Temperature Control: Maintaining optimal reflux temperatures prevents side reactions and degradation.

- Catalyst and Base Optimization: Use of solid-supported bases or phase-transfer catalysts can improve reaction rates and simplify product isolation.

These improvements lead to higher throughput and better purity, critical for commercial applications.

Alternative Synthetic Approaches

While the direct alkylation of 3-tert-butylphenol with 1,3-dibromopropane is the most common route, alternative methods include:

- Using 3-bromopropanol as an alkylating agent: This requires converting the hydroxyl group into a better leaving group or using strong bases to facilitate ether formation.

- Stepwise synthesis via protected intermediates: Protecting groups on the phenol or bromopropanol can be used to increase selectivity and reduce side products.

- Friedel-Crafts Alkylation: Though less common for this compound, tert-butyl groups can be introduced via Friedel-Crafts alkylation prior to ether formation.

Reaction Mechanism Insights

The key step in the synthesis is the nucleophilic substitution (S_N2) where the phenolate ion attacks the electrophilic carbon of the bromopropyl moiety, displacing bromide and forming the ether linkage.

- The tert-butyl group on the aromatic ring provides steric hindrance, which can influence the regioselectivity and reaction rate.

- Potassium carbonate acts both as a base and as a scavenger for the released hydrobromic acid, driving the reaction forward.

- Solvent choice affects the nucleophilicity of the phenolate and the solubility of reagents, impacting yield and purity.

Data Table: Comparative Summary of Preparation Methods

| Method | Starting Materials | Base/Catalyst | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct alkylation with 1,3-dibromopropane | 3-tert-butylphenol, 1,3-dibromopropane | K2CO3 | Acetone/DMF | Reflux, 12–24 h | 30–60 | Most common, moderate yield |

| Alkylation with 3-bromopropanol | 3-tert-butylphenol, 3-bromopropanol | K2CO3 or stronger base | DMF | Reflux, longer time | 25–50 | Requires stronger base, lower yield |

| Friedel-Crafts + ether formation | tert-butylbenzene, bromopropanol | Lewis acid (AlCl3) | CH2Cl2 | Controlled temp, multi-step | Variable | More complex, less direct |

| Industrial continuous flow | Same as lab scale | Optimized bases/catalysts | Various | Controlled flow, temp | >60 | Enhanced yield, scalable |

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropoxy)-3-tert-butylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under reflux conditions in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

Nucleophilic Substitution: Products include 3-tert-butylphenol derivatives with various substituents replacing the bromine atom.

Oxidation: Products include 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.

Reduction: The major product is 3-tert-butylphenol.

Scientific Research Applications

Organic Synthesis

Alkylation Reactions

1-(3-Bromopropoxy)-3-tert-butylbenzene serves as an effective alkylating agent in organic synthesis. The bromopropoxy group can facilitate nucleophilic substitutions, allowing for the introduction of tert-butyl groups into aromatic systems. This is particularly useful in synthesizing complex organic molecules with specific functional groups that are essential in pharmaceutical and agrochemical industries.

Case Study: Synthesis of Tertiary Alcohols

A notable application involves using this compound in the synthesis of tertiary alcohols through nucleophilic substitution reactions. For instance, the compound can react with Grignard reagents to form tertiary alcohols, which are valuable intermediates in the production of various pharmaceuticals .

Material Science

Polymer Chemistry

The compound is utilized in polymer chemistry as a precursor for synthesizing polymers with specific properties. Its bromine atom can be used for cross-linking reactions, enhancing the mechanical strength and thermal stability of polymer materials. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance characteristics .

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Improved |

Medicinal Chemistry

Pharmaceutical Intermediates

In medicinal chemistry, this compound is explored as an intermediate in the synthesis of bioactive compounds. Its ability to introduce bulky groups into drug candidates can influence their pharmacokinetic properties, such as solubility and bioavailability.

Case Study: Development of Anticancer Agents

Recent studies have focused on synthesizing new anticancer agents using this compound as a starting material. By modifying the bromopropoxy group, researchers have created derivatives that exhibit significant cytotoxic activity against various cancer cell lines . The structure-activity relationship (SAR) studies indicate that the presence of the tert-butyl group enhances the lipophilicity of these compounds, contributing to their therapeutic efficacy.

Environmental Applications

Pollution Remediation

Research has also highlighted the potential use of this compound in environmental applications, particularly in the remediation of contaminated sites. Its chemical properties allow it to interact with pollutants, facilitating their breakdown or removal from the environment.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-3-tert-butylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of Bromopropoxy-Substituted Benzene Derivatives

Biological Activity

1-(3-Bromopropoxy)-3-tert-butylbenzene is an organic compound with significant implications in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a tert-butyl group and a bromopropoxy substituent attached to a benzene ring, which contributes to its unique reactivity and biological properties. The presence of the bromine atom enhances electrophilicity, making it a suitable candidate for various chemical reactions, including Friedel-Crafts alkylation.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have shown that certain derivatives of this compound exhibit inhibitory activity against enzymes such as α-glucosidase. For instance, in a synthesis study involving chalcone derivatives, two compounds demonstrated significant inhibition of α-glucosidase, suggesting potential applications in managing diabetes by slowing carbohydrate absorption.

- Antifungal Properties : The compound is also noted for its role as an intermediate in the synthesis of omoconazole nitrate, a broad-spectrum antifungal agent effective against infections caused by Trichophyton mentagrophytes and Candida albicans. This highlights its potential utility in pharmaceutical formulations aimed at treating fungal infections.

Study 1: Inhibitory Activity on α-Glucosidase

In a recent study focusing on the synthesis of various brominated compounds, researchers evaluated the biological activities of synthesized derivatives. Among these, this compound was tested for its ability to inhibit α-glucosidase. The results indicated that while some derivatives inhibited enzyme activity, others enhanced it, indicating a complex interaction that warrants further investigation.

Study 2: Antifungal Agent Development

The synthesis of omoconazole nitrate from this compound was explored in detail. The resulting antifungal agent was tested against common fungal pathogens. The study reported effective inhibition of fungal growth, reinforcing the compound's relevance in developing antifungal therapies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Bromopropoxy)-4-tert-butylbenzene | Similar structure; different positioning of substituents | |

| 1-Bromo-3-tert-butylbenzene | Lacks propoxy group; simpler structure | |

| 1-Bromo-4-tert-butylbenzene | Similar to above; different substituent position | |

| 1-(4-Bromobutoxy)-2-tert-butylbenzene | Similar alkoxy chain; different halogen position |

The unique combination of bromine and propoxy groups in this compound distinguishes it from these compounds, potentially enhancing its biological activity and utility in specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.